![molecular formula C24H31N3O2 B593392 N-(1-adamantyl)-1-(oxan-4-ylmethyl)indazole-3-carboxamide CAS No. 1400742-48-4](/img/structure/B593392.png)
N-(1-adamantyl)-1-(oxan-4-ylmethyl)indazole-3-carboxamide
Overview
Description
N-(1-adamantyl)-1-(oxan-4-ylmethyl)indazole-3-carboxamide (NAMIC) is a novel synthetic compound that has been studied for its potential applications in the field of scientific research. NAMIC is a derivative of indazole, which is a heterocyclic compound that is found in many natural products and is known to possess a variety of biological activities. NAMIC has been found to possess a number of biological activities, including anti-inflammatory, antioxidant, and anti-tumor activities. In addition, NAMIC has been studied for its potential applications in the field of drug discovery and development.
Scientific Research Applications
Forensic Investigation
ATHPINACA isomer 1 is used as an analytical reference standard in forensic investigations . It is structurally categorized as a synthetic cannabinoid, and its metabolic profiles can be essential for forensic investigation .
Metabolic Studies
The compound is used in metabolic studies, particularly in the investigation of synthetic cannabinoids (SCs). SCs are immediately metabolized after intake, and the accumulation of SC metabolic profiles is essential for various research purposes .
Isomer Differentiation
ATHPINACA isomer 1 is used in studies regarding the differentiation of potential structural isomers. The compound’s unique structure allows researchers to distinguish it from other isomers .
Drug Regulation
The compound plays a role in the legal regulation of synthetic cannabinoids. Fundamental analytical studies of compounds like ATHPINACA isomer 1 are required for the regulation of SCs .
Toxicology Research
As an analytical reference standard, ATHPINACA isomer 1 can be used in toxicology research. However, its own physiological and toxicological properties are not fully known .
Synthetic Cannabinoid Research
ATHPINACA isomer 1 is used in the research of synthetic cannabinoids. Its unique structure and properties make it a valuable compound in the study of these substances .
properties
IUPAC Name |
N-(1-adamantyl)-1-(oxan-4-ylmethyl)indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c28-23(25-24-12-17-9-18(13-24)11-19(10-17)14-24)22-20-3-1-2-4-21(20)27(26-22)15-16-5-7-29-8-6-16/h1-4,16-19H,5-15H2,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDRVDUEMGJILX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C3=CC=CC=C3C(=N2)C(=O)NC45CC6CC(C4)CC(C6)C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101009995 | |
Record name | 1-(Tetrahydro-2H-pyran-4-ylmethyl)-N-(tricyclo[3.3.1.13,7]decan-1-yl)-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101009995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1400742-48-4 | |
Record name | 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Tetrahydro-2H-pyran-4-ylmethyl)-N-(tricyclo[3.3.1.13,7]decan-1-yl)-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101009995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ADAMANTYL-THPINACA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMM64CHV7O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.